![molecular formula C21H25N3O2S B4695554 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4695554.png)
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells and other immune cells. By inhibiting BTK, 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide reduces the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases. 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has also been shown to inhibit other kinases involved in cancer and immune cell signaling pathways.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been shown to have potent anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation and improve clinical outcomes in animal models of autoimmune diseases. 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, as well as its favorable pharmacokinetic properties. However, 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has some limitations, including its potential for off-target effects and toxicity. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development of 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide and other BTK inhibitors. One area of focus is the development of combination therapies with other targeted agents or immune checkpoint inhibitors to enhance the anti-tumor activity of BTK inhibitors. Another area of focus is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Additionally, further studies are needed to understand the mechanism of resistance to BTK inhibitors and develop strategies to overcome it.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-(4-acetylphenyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has also been tested in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-3-26-20-10-6-18(7-11-20)22-21(27)24-14-12-23(13-15-24)19-8-4-17(5-9-19)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMYZKIJYKXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.